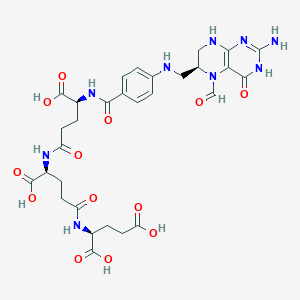

Triglu-5-formyl-tetrahydrofolate

Description

Properties

Molecular Formula |

C30H37N9O13 |

|---|---|

Molecular Weight |

731.7 g/mol |

IUPAC Name |

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C30H37N9O13/c31-30-37-24-23(26(46)38-30)39(13-40)16(12-33-24)11-32-15-3-1-14(2-4-15)25(45)36-19(29(51)52)6-9-21(42)34-17(27(47)48)5-8-20(41)35-18(28(49)50)7-10-22(43)44/h1-4,13,16-19,32H,5-12H2,(H,34,42)(H,35,41)(H,36,45)(H,43,44)(H,47,48)(H,49,50)(H,51,52)(H4,31,33,37,38,46)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

ZLOMJLIQXBKNHU-VJANTYMQSA-N |

Isomeric SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular Interactions and Enzymatic Regulation by Triglu 5 Formyltetrahydrofolate

Interactions with Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate. wikipedia.orgresearchgate.net This reaction is a primary source of one-carbon units essential for various biosynthetic pathways, including the synthesis of purines, thymidylate, and methionine. ebi.ac.ukontosight.ai The activity of SHMT is subject to regulation by various folate derivatives, with polyglutamylated forms often exhibiting distinct binding characteristics and regulatory effects.

Kinetic studies have revealed that polyglutamylated forms of 5-formyl-THF, including the triglutamate derivative, are potent inhibitors of SHMT. nih.gov Research has shown that while the monoglutamate and triglutamate forms of 5-formyl-THF have similar affinities for the enzyme-glycine binary complex, their binding and release kinetics differ significantly. nih.gov Specifically, the triglutamate form of 5-formyl-THF binds to and is released from the SHMT-glycine complex at a much slower rate compared to its monoglutamate counterpart. nih.gov This "slow, tight-binding" inhibition suggests a prolonged residency time at the active site, which can have significant implications for the regulation of one-carbon metabolism. nih.gov

Further investigations have demonstrated that the polyglutamate tail contributes significantly to the binding affinity. For instance, the pentaglutamate form of 5-formyl-THF (5-CHO-H4PteGlu5) exhibits a 300-fold greater affinity for rabbit liver cytosolic SHMT compared to the monoglutamate form (5-CHO-H4PteGlu). nih.gov This enhanced affinity is primarily due to a favorable change in enthalpy, with little alteration in entropy. nih.gov

| Folate Derivative | Relative Affinity Increase | Binding Characteristic | Primary Thermodynamic Driver |

|---|---|---|---|

| 5-CHO-H4PteGlu (Monoglutamate) | Baseline | Standard | Entropically driven |

| Triglu-5-formyl-tetrahydrofolate (Triglutamate) | Increased | Slow, tight-binding | Not specified |

| 5-CHO-H4PteGlu5 (Pentaglutamate) | 300-fold | High affinity | Enthalpically driven (decrease in positive enthalpy) |

Understanding the structural basis of the interaction between this compound and SHMT is crucial for comprehending its regulatory role. X-ray crystallography has provided valuable insights into how this and other polyglutamylated folates bind to the enzyme.

The crystal structure of rabbit cytosolic SHMT in complex with this compound has been determined at a resolution of 2.7 Å. ebi.ac.ukfrontiersin.org These structural studies, along with those of other SHMT-folate complexes, reveal that the pteridine (B1203161) ring of the folate analog binds in a deeply buried pocket near the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for catalysis. nih.govnih.gov The p-aminobenzoic acid (PABA) moiety resides within a hydrophobic channel, and the glutamate (B1630785) portion is positioned near the entrance of the THF binding site. nih.gov

More recent high-resolution crystallographic studies on a soybean SHMT8 in complex with diglutamylated 5-formyl-THF have shed further light on the interactions involving the polyglutamate tail. frontiersin.orgnih.gov These studies revealed a significant conformational change in a loop at the entrance to the folate binding site upon binding of the diglutamylated ligand. frontiersin.orgnih.gov This rearrangement facilitates multiple new interactions between the enzyme and the glutamate moieties that are not observed with the monoglutamylated form. frontiersin.orgnih.gov It has also been shown that only a specific rotamer of 5-formyltetrahydrofolate binds to the active site of SHMT. nih.gov

The polyglutamate chain of folate derivatives plays a critical role in enhancing their binding affinity and the stability of the enzyme-ligand complex. frontiersin.orgnih.gov Biochemical assays have consistently shown that an increasing number of glutamate residues on the folate ligand leads to increased enzyme stability and binding affinity. frontiersin.orgnih.gov For example, thermal shift assays with soybean SHMT8 demonstrated that the melting temperature (T0.5) of the enzyme significantly increases upon binding of 5-formyl-THF derivatives, with the greatest stabilizing effect observed with the hexaglutamylated form. frontiersin.orgnih.gov

This increased affinity is attributed to specific interactions between the polyglutamate tail and the enzyme. frontiersin.org In the case of rabbit liver cytosolic SHMT, both the mono- and pentaglutamate derivatives of 5-formyl-THF were cross-linked to Lys-450, a residue located in a region rich in basic amino acids (lysine, histidine, and arginine), suggesting this as a key binding site for the polyglutamate chain. nih.gov Anions have been shown to inhibit the binding of the pentaglutamate form but not the monoglutamate form, further supporting the idea that they compete for the polyglutamate binding site. nih.gov

| Ligand | Change in Melting Temperature (ΔT0.5 in °C) |

|---|---|

| FTHF (Monoglutamate) | 9.2 |

| diGlu-FTHF | Not specified |

| tetraGlu-FTHF | Not specified |

| hexaGlu-FTHF | 18.3 |

Data from thermal shift assays on soybean SHMT8. frontiersin.orgnih.gov

The tight binding of this compound to SHMT has a direct regulatory impact on the enzyme's activity. As a slow, tight-binding inhibitor, it can effectively sequester the enzyme, thereby reducing the flux through the serine-to-glycine conversion pathway. nih.gov This inhibition is significant because SHMT is a central enzyme in one-carbon metabolism. wikipedia.org

Studies have suggested that 5-formyltetrahydrofolate polyglutamates play a role in regulating one-carbon metabolism. nih.gov In vivo studies in human neuroblastoma cells, where intracellular 5-formyltetrahydrofolate levels were depleted, indicated that 5-formyltetrahydrofolate inhibits SHMT activity. nih.gov This inhibition can influence the competition for one-carbon units between serine synthesis and homocysteine remethylation in the cytoplasm. nih.gov While 5-methyltetrahydrofolate is also a potent inhibitor of SHMT and generally more abundant, the slow-binding nature of 5-formyltetrahydrofolate polyglutamates suggests they may have a distinct and significant regulatory function. nih.govnih.gov

Structural Elucidation of SHMT-Triglu-5-Formyltetrahydrofolate Complexes

The 5-Formyltetrahydrofolate Futile Cycle Dynamics

5-Formyltetrahydrofolate is involved in a "futile cycle" catalyzed by two enzymes: SHMT and 5,10-methenyltetrahydrofolate synthetase (MTHFS). nih.govnih.gov In this cycle, SHMT catalyzes the conversion of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate. nih.gov Conversely, MTHFS, in an ATP-dependent reaction, converts 5-formyltetrahydrofolate back to 5,10-methenyltetrahydrofolate. nih.govnih.govwikipedia.org

This cycle is considered "futile" in that it consumes ATP without a net conversion of substrate. However, such cycles are often involved in metabolic regulation. The SHMT- and MTHFS-catalyzed futile cycle is thought to regulate the cellular concentration of 5-formyltetrahydrofolate. nih.gov By controlling the levels of this potent SHMT inhibitor, the cell can modulate the activity of one-carbon metabolism. nih.gov Modeling studies suggest that this futile cycle may also serve to dampen stochastic noise in folate-mediated one-carbon metabolism, thereby contributing to the stability of the network. nih.govnih.gov The polyglutamylation of 5-formyltetrahydrofolate is a key factor in these dynamics, as it significantly enhances its binding to SHMT and thus its inhibitory potential within the cycle. nih.gov

Functional Role of 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) in 5-Formyltetrahydrofolate Interconversion

5,10-Methenyltetrahydrofolate synthetase (MTHFS) is a key enzyme in folate metabolism, catalyzing the ATP-dependent and irreversible conversion of 5-formyl-THF to 5,10-methenyltetrahydrofolate. uniprot.orgnih.gov This reaction is essential for mobilizing the one-carbon units stored in the form of 5-formyl-THF, making them available for various biosynthetic pathways, including the synthesis of purines and thymidylate. uniprot.orgnih.gov

MTHFS is critical in preventing the accumulation of 5-formyl-THF, which can act as an inhibitor of several folate-dependent enzymes. nih.govresearchgate.net The enzyme's activity helps to regulate the flow of one-carbon units within the folate network. nih.gov Deficiencies in MTHFS can lead to a rare neurometabolic disorder characterized by microcephaly, epilepsy, and cerebral hypomyelination, highlighting the enzyme's vital role in central nervous system development and function. nih.govwikipedia.org

Mechanisms Regulating 5-Formyltetrahydrofolate Flux within the Futile Cycle

The cellular concentration of 5-formyl-THF is regulated through a "futile cycle" involving two key enzymes: serine hydroxymethyltransferase (SHMT) and MTHFS. nih.govresearchgate.net In this cycle, SHMT can catalyze the formation of 5-formyl-THF from 5,10-methenyltetrahydrofolate, while MTHFS catalyzes the reverse reaction, converting 5-formyl-THF back to 5,10-methenyltetrahydrofolate. nih.govnih.gov

While seemingly wasteful, this futile cycle is crucial for metabolic regulation. wikipedia.org It allows for sensitive control over the levels of 5-formyl-THF, which in turn influences the activity of other enzymes in the one-carbon metabolic network. nih.govwikipedia.org The flux through this cycle is influenced by the relative activities of SHMT and MTHFS, as well as the availability of their respective substrates and cofactors. researchgate.net For instance, the inhibition of MTHFS by 10-formyl-THF is a critical mechanism for regulating purine (B94841) synthesis. nih.gov

Implications of the Futile Cycle for One-Carbon Metabolic Network Stability

The futile cycle involving 5-formyl-THF plays a significant role in maintaining the stability of the one-carbon metabolic network. By acting as a buffer, the cycle helps to dampen stochastic noise and fluctuations in folate pools that can arise from factors such as folate deficiency or genetic variations in folate-metabolizing enzymes like methylenetetrahydrofolate reductase (MTHFR). nih.gov

Allosteric and Competitive Enzyme Inhibition by 5-Formyltetrahydrofolate

5-formyl-THF is known to inhibit several key enzymes in the folate and one-carbon metabolism pathways through both allosteric and competitive mechanisms.

Inhibition of Phosphoribosylaminoimidazolecarboxamide Formyltransferase (AICARFT)

Phosphoribosylaminoimidazolecarboxamide formyltransferase (AICARFT) is an enzyme involved in the de novo synthesis of purines. 5-formyl-THF has been identified as an inhibitor of AICARFT. nih.govnih.gov This inhibition is significant as it can regulate the flow of one-carbon units into the purine biosynthesis pathway. By inhibiting AICARFT, 5-formyl-THF can modulate the rate of DNA and RNA synthesis, processes that are heavily dependent on a steady supply of purines. nih.gov

Conformational Effects and Inhibition of Methylenetetrahydrofolate Reductase (MTHFR)

Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme that catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a key step in the methionine cycle. nih.gov 5-formyl-THF has been shown to be a pH-dependent inhibitor of MTHFR. nih.govnih.gov

Structural studies have revealed that the binding of 5-formyl-THF to MTHFR induces a conformational change in the enzyme's active site. nih.govnih.gov This remodeling of the active site accommodates the 5-formyl-THF molecule in a way that is not conducive to the hydride transfer necessary for the enzyme's catalytic activity. nih.gov This inhibitory mechanism provides another layer of regulation within the folate cycle, linking the pools of different folate derivatives.

Competitive Inhibition of Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)

In plants, the bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is involved in both the synthesis of tetrahydrofolate and the production of thymidylate. nih.gov Studies in Arabidopsis thaliana have demonstrated that 5-formyl-THF can act as a competitive inhibitor of the DHFR domain of this enzyme. nih.gov

The binding of 5-formyl-THF to DHFR-TS reduces the enzyme's ability to convert dihydrofolate to tetrahydrofolate, which is a crucial step in regenerating the active folate cofactor pool. nih.gov This inhibition represents a feedback mechanism where a downstream folate product regulates an earlier step in the folate biosynthesis pathway. nih.gov When the concentration of 5-formyl-THF is equivalent to that of the substrate dihydrofolate, the DHFR activity can be reduced by approximately 25%. nih.gov

| Enzyme | Type of Inhibition by 5-Formyltetrahydrofolate |

| Phosphoribosylaminoimidazolecarboxamide Formyltransferase (AICARFT) | Inhibition |

| Methylenetetrahydrofolate Reductase (MTHFR) | pH-dependent inhibition, Conformational change |

| Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) | Competitive Inhibition |

Modulation of Glutamine Synthetase Activity

This compound, a polyglutamated derivative of 5-formyl-tetrahydrofolate (5-F-THF), is implicated in the regulation of nitrogen metabolism through its interaction with glutamine synthetase. Research has demonstrated that the monoglutamated form, 5-F-THF, can directly modulate the activity of this key enzyme.

In a study utilizing affinity proteomics with Arabidopsis thaliana, 5-F-THF was identified as an interacting partner of glutamine synthetase 1;4 (AtGLN1;4). nih.gov This interaction is characterized as a competitive inhibition of the enzyme's activity. nih.gov The nature of this inhibition is supported by the structural similarity of the glutamate tail of the folate molecule to glutamate, a primary substrate of glutamine synthetase.

The binding affinity of 5-F-THF to AtGLN1;4 has been quantified, with a dissociation constant (Kd) of 55 µM. This affinity is notably similar to that of one of the enzyme's main substrates, ATP, which has a Kd of 50 µM for AtGLN1;4. nih.gov This suggests that 5-F-THF can effectively compete with ATP for binding to the enzyme.

Further investigation into the binding site has revealed a critical residue for this interaction. In silico and experimental analyses have identified glutamic acid at position 330 (E330) within the ATP-binding pocket of AtGLN1;4 as a key residue for the binding of 5-F-THF. nih.gov Site-directed mutagenesis of this residue not only abolished the binding of 5-F-THF but also eliminated the activity of AtGLN1;4, underscoring the importance of this site for both regulation and catalysis. nih.gov

The table below summarizes the kinetic data for the interaction of the monoglutamated 5-formyl-tetrahydrofolate with Arabidopsis thaliana glutamine synthetase 1;4.

| Interacting Molecule | Enzyme | Dissociation Constant (Kd) |

| 5-Formyl-tetrahydrofolate (5-F-THF) | AtGLN1;4 | 55 µM |

| ATP | AtGLN1;4 | 50 µM |

Biological Functions and Metabolic Network Integration of 5 Formyltetrahydrofolate Polyglutamates

Proposed Role as an Intracellular Storage Form of Folate

5-Formyltetrahydrofolate (5-FTHF), particularly in its polyglutamated forms like Triglu-5-formyl-tetrahydrofolate, is considered a significant intracellular storage form of folate. nih.gov This stability makes it a reliable reservoir of one-carbon units, essential for various biosynthetic processes. nih.gov In plants, 5-FTHF is the most stable natural folate derivative and constitutes a majority of the mitochondrial folate pool. nih.gov The conversion of other folate forms to 5-FTHF allows the cell to effectively stockpile folates, buffering against fluctuations in folate availability.

The regulation of 5-FTHF levels is managed by a futile cycle involving the enzymes serine hydroxymethyltransferase (SHMT) and 5,10-methenyltetrahydrofolate synthetase (MTHFS). nih.gov This cycle prevents the excessive accumulation of 5-FTHF, which could otherwise inhibit crucial metabolic reactions. nih.gov

Regulation of Carbon Flow and Folate Homeostasis

This compound and its monoglutamated counterpart are not merely passive storage molecules; they actively participate in regulating the flow of one-carbon units and maintaining folate homeostasis. 5-FTHF has been shown to be an inhibitor of several folate-dependent enzymes, including SHMT and phosphoribosylaminoimidazolecarboxamide formyltransferase (AICARFT). nih.gov This inhibitory action allows for the fine-tuning of one-carbon metabolism, ensuring that the supply of one-carbon units matches the cell's metabolic demands.

A futile cycle involving the synthesis and breakdown of 5-FTHF helps to dampen stochastic noise in folate-mediated one-carbon metabolism, particularly under conditions of folate deficiency. nih.gov This regulatory loop, governed by MTHFS, is crucial for preventing the inhibitory buildup of 5-FTHF and ensuring the smooth operation of the metabolic network. nih.gov

Interconnections with Non-One-Carbon Metabolic Pathways

The influence of this compound extends beyond one-carbon metabolism, with significant connections to other fundamental cellular processes.

Links to Nitrogen Metabolism and Assimilation

Recent research has uncovered a direct regulatory role for 5-FTHF in nitrogen (N) metabolism. nih.govnih.gov Affinity proteomics studies in Arabidopsis thaliana have identified glutamine synthetase 1;4 (AtGLN1;4), a key enzyme in nitrogen assimilation, as a binding partner of 5-FTHF. nih.govnih.gov This interaction is not benign; 5-FTHF acts as a competitive inhibitor of AtGLN1;4 activity. nih.govnih.gov This finding establishes a molecular link between folate and nitrogen metabolism, suggesting a coordinated regulation of these two essential pathways. nih.gov

Influence on Purine (B94841) Biosynthesis Pathways

The synthesis of purines, fundamental building blocks of DNA and RNA, is critically dependent on folate cofactors, specifically 10-formyltetrahydrofolate (10-formyl-THF). nih.govmdpi.com 5-FTHF can influence this pathway through its role in the broader folate pool and its inhibitory effects on enzymes. For instance, 5-FTHF can inhibit AICARFT, one of the two folate-dependent enzymes in the de novo purine biosynthesis pathway. nih.gov Furthermore, the regulation of 10-formyl-THF levels, which can be influenced by the interconversion of other folates including 5-FTHF, is critical for controlling the rate of purine synthesis. nih.govnih.gov

Feedback Mechanisms in Folate Biosynthesis Mediated by 5-Formyltetrahydrofolate

A significant aspect of 5-FTHF's regulatory function is its involvement in feedback inhibition of the folate biosynthesis pathway itself. nih.govnih.gov Studies in Arabidopsis thaliana have demonstrated that 5-FTHF can bind to and competitively inhibit dihydrofolate reductase-thymidylate synthase 1 (AtDHFR-TS1). nih.gov This enzyme catalyzes a critical step in the de novo synthesis of folates. nih.gov By inhibiting AtDHFR-TS1, 5-FTHF effectively controls its own production, preventing an overaccumulation of folates within the cell. This feedback loop is a key mechanism for maintaining folate homeostasis. nih.govnih.gov

Advanced Research Methodologies for Investigating 5 Formyltetrahydrofolate

Structural Biology Approaches to Folate-Enzyme Interactions

Understanding the precise three-dimensional arrangement of folate ligands within the active sites of enzymes is fundamental to deciphering their biological functions. Structural biology techniques provide atomic-level insights into these interactions, paving the way for the rational design of therapeutic agents.

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules, including complex protein-ligand interactions. In the context of folate research, crystallography has been instrumental in visualizing how 5-formyltetrahydrofolate and its analogs bind to various enzymes.

A notable example is the determination of the crystal structure of 5-formyltetrahydrofolate cyclo-ligase from Bacillus anthracis. This structure, resolved to 1.6 Å, was solved in a complex with magnesium-ion-bound ADP and phosphate (B84403). nih.gov This high-resolution snapshot provides a detailed picture of the proposed catalytic mechanism of the enzyme, suggesting a direct interaction between 5-formyl-THF and the γ-phosphate of the ATP cofactor, which facilitates the formation of the azoline ring in the substrate. nih.gov Such structural data is invaluable for understanding the chemical transformations that folates undergo and for identifying potential sites for inhibitor design.

Furthermore, crystallographic studies of human folate receptors have revealed the structural basis for the recognition of various folates and antifolates. cosbi.eu While these studies have often utilized folic acid, the insights gained are applicable to understanding the binding of other folate derivatives. The structures show that the pteroate moiety of the folate is typically buried deep within a binding pocket, while the glutamate (B1630785) portion remains more solvent-exposed. nih.govaacrjournals.org This understanding of folate receptor architecture is crucial for the development of targeted cancer therapies.

Kinetic and equilibrium binding assays are essential for quantifying the affinity and dynamics of the interaction between folates and their target enzymes. These techniques provide crucial data on dissociation constants (Kd), inhibition constants (Ki), and the rates of association and dissociation of the ligand-enzyme complex.

The interaction of 5-formyltetrahydrofolate and its triglutamate form with serine hydroxymethyltransferase (SHMT) has been a subject of detailed kinetic investigation. nih.gov These studies have employed a variety of methods, including the measurement of absorbance changes in ternary complexes, steady-state inhibition assays, and rapid reaction kinetics. nih.gov A key finding from these studies is that while the monoglutamate and triglutamate forms of 5-formyltetrahydrofolate have similar affinities for the enzyme-glycine binary complex, the triglutamate form exhibits significantly different binding kinetics. nih.gov

Specifically, Triglu-5-formyl-tetrahydrofolate demonstrates the characteristics of a slow, tight-binding inhibitor of serine hydroxymethyltransferase. nih.gov This means that it binds to and dissociates from the enzyme much more slowly than its monoglutamate counterpart. nih.gov The half-life for the dissociation of the pentaglutamate derivative of 5-formyltetrahydrofolate from SHMT has been measured to be 16 seconds. researchgate.net This slow-tight binding behavior suggests a potential regulatory role for 5-formyltetrahydrofolate polyglutamates in one-carbon metabolism. nih.gov

Table 1: Kinetic Parameters of Folate Derivatives with Serine Hydroxymethyltransferase

| Folate Derivative | Binding Characteristic | Significance |

| 5-Formyltetrahydrofolate (monoglutamate) | Standard inhibitor | Establishes baseline interaction |

| This compound | Slow, tight-binding inhibitor | Suggests a regulatory role due to prolonged enzyme inhibition |

| 5-Methyltetrahydrofolate (triglutamate) | Faster dissociation than 5-formyl-THF triglutamate | Highlights the specificity of the slow-tight binding to the 5-formyl derivative |

This table is generated based on data from kinetic studies of folate-enzyme interactions. nih.govresearchgate.net

These advanced kinetic analyses provide a dynamic view of folate-enzyme interactions that complements the static picture offered by X-ray crystallography.

Proteomic Strategies for Identifying Folate-Binding Proteins

Identifying the full complement of proteins that interact with a specific metabolite, known as the "interactome," is a central goal of chemical proteomics. For folates, this involves the use of specialized probes and mass spectrometry to capture and identify binding partners from complex biological samples.

Photoaffinity labeling is a powerful technique for covalently trapping interacting proteins. This method involves a probe molecule that is a chemical analog of the metabolite of interest, in this case, 5-formyltetrahydrofolate, equipped with a photoreactive group. Upon photoactivation, typically with UV light, the probe forms a covalent bond with nearby molecules, allowing for the capture of even transient or low-affinity interactions.

A recent study successfully synthesized and applied a photoaffinity probe derived from 5-formyl-tetrahydrofolate, named "5-F-THF-Dayne". nih.gov This probe consists of 5-formyl-THF coupled to a diazirine-alkyne ("Dayne") tag. nih.gov The diazirine moiety is photoreactive, while the alkyne group allows for the subsequent attachment of a reporter molecule (e.g., a fluorescent dye or biotin) via "click chemistry" for visualization and enrichment. nih.gov

This 5-F-THF-Dayne probe was utilized in an affinity proteomics study in Arabidopsis thaliana, demonstrating its ability to be absorbed, metabolized, and functionally used by the plant seedlings. nih.gov The probe effectively labeled known 5-formyl-THF metabolizing enzymes, validating its utility in identifying bona fide folate-binding proteins. nih.gov

Following the capture of binding partners using techniques like photoaffinity labeling, mass spectrometry (MS) is employed for their identification and characterization. In a typical workflow, the protein-probe complexes are isolated, digested into smaller peptides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragmentation patterns are then matched against protein sequence databases to identify the captured proteins.

In the Arabidopsis study using the 5-F-THF-Dayne probe, this approach led to the identification of 51 potential folate-binding proteins. nih.gov Importantly, these interactors were not limited to enzymes involved in one-carbon metabolism but also included proteins associated with nitrogen metabolism, carbohydrate metabolism, and proteostasis, suggesting broader roles for folates in cellular regulation. nih.gov Competitive labeling experiments, where the probe competes with an excess of the native ligand (5-formyl-THF), are crucial for distinguishing specific from non-specific binders. nih.gov

Table 2: Selected High-Affinity 5-Formyl-THF Binding Proteins Identified by Photoaffinity Labeling and Mass Spectrometry in Arabidopsis thaliana

| Protein | Function |

| Dihydrofolate reductase-thymidylate synthase 1 (DHFR-TS1) | Folate biosynthesis |

| Glutamine synthetase 1;4 (GLN1;4) | Nitrogen metabolism |

| Serine hydroxymethyltransferase 1 (SHMT1) | One-carbon metabolism |

| 5-Formyltetrahydrofolate cyclo-ligase (5FCL) | Folate metabolism |

This table is based on findings from a proteomic study using a 5-formyl-THF-derived photoaffinity probe. nih.gov

These proteomic strategies are invaluable for expanding our understanding of the cellular networks influenced by folates.

Computational and Systems Biology Modeling of Folate Metabolism

The folate metabolic network is a complex system of interconnected enzymatic reactions. Computational and systems biology approaches are essential for integrating the vast amounts of data generated from structural, kinetic, and proteomic studies into a coherent framework. These models can simulate the behavior of the entire network, predict the effects of perturbations, and generate new hypotheses.

Mathematical models of the folate cycle are typically based on standard biochemical kinetics, using systems of differential equations to describe the rates of each reaction. nih.govcwru.edu These models can incorporate various levels of complexity, including allosteric regulation, polyglutamation, and subcellular compartmentalization. nih.gov

In silico experimentation with these models allows researchers to explore scenarios that would be difficult or impossible to test in the lab. For example, a model of hepatic mitochondrial folate metabolism was used to predict the effects of eliminating the mitochondrial bifunctional enzyme, showing a switch from formate (B1220265) production to serine production by the mitochondria. nih.gov

These models have been used to:

Provide insights into folate homeostasis. nih.gov

Predict the effects of genetic polymorphisms in folate-metabolizing enzymes on cancer risk.

Understand the mechanisms of action of antifolate drugs. nih.gov

Investigate the interplay between folate metabolism and other pathways, such as DNA methylation. nih.gov

Computational modeling offers a powerful framework for handling the complexity of folate metabolism and for guiding future experimental research. nih.gov As more quantitative data on the kinetics and concentrations of polyglutamated folates like this compound become available, these models will become increasingly accurate and predictive.

Development and Validation of Hybrid-Stochastic Metabolic Models

The intricate nature of folate-mediated one-carbon metabolism (FOCM) necessitates sophisticated modeling approaches to unravel the roles of its various components, including 5-formyltetrahydrofolate (5fTHF). Hybrid-stochastic models, which combine ordinary differential equations with stochastic simulations, have emerged as powerful tools for this purpose. These models can capture both the deterministic and probabilistic aspects of metabolic networks.

An extension of a previously developed hybrid-stochastic model of FOCM was created to specifically investigate the impact of the 5fTHF futile cycle. nih.govresearchgate.netzendy.io This cycle involves the enzymes serine hydroxymethyltransferase (SHMT) and 5,10-methenyltetrahydrofolate synthetase (MTHFS) and regulates the cellular levels of 5fTHF. nih.govresearchgate.net Model simulations have demonstrated the critical role of MTHFS in preventing the accumulation of 5fTHF, which would otherwise inhibit other key enzymes in the folate pathway. nih.govresearchgate.netzendy.io

Furthermore, these models have been instrumental in understanding the effects of genetic variations on FOCM. For instance, a hybrid computational model revealed that the common C677T polymorphism in the methylenetetrahydrofolate reductase (MTHFR) gene, especially in conjunction with folate deficiency, increases the stochastic behavior of the FOCM network. nih.gov This instability is particularly pronounced in reactions catalyzed by SHMT. nih.gov The model also highlighted that the 5fTHF futile cycle helps to mitigate the stochastic noise in FOCM arising from both folate deficiency and the MTHFR variant. nih.govresearchgate.net

The validation of these models often involves comparing simulation results with empirical data from laboratory experiments. This iterative process of model development, simulation, and experimental validation is crucial for building accurate and predictive models of folate metabolism.

In Silico Analysis of Pathway Regulation and Perturbations

In silico analysis, or computational modeling, provides a powerful framework for dissecting the complex regulatory mechanisms and effects of perturbations within the folate pathway. These computational approaches allow researchers to simulate various biological scenarios and predict the outcomes of genetic or environmental changes.

One significant application of in silico analysis has been the characterization of single nucleotide polymorphisms (SNPs) in folate pathway genes. nih.gov By employing a suite of bioinformatics tools, researchers can identify and functionally characterize SNPs in coding regions, transcription factor binding sites, and miRNA binding sites. nih.gov This comprehensive analysis helps to pinpoint polymorphisms that are likely to have a deleterious effect on enzyme function and, consequently, on the entire metabolic pathway. nih.gov For example, specific SNPs in genes like MTHFR have been extensively studied using these methods. nih.govnih.gov

In silico experiments using hybrid-stochastic models have also shed light on the regulatory roles of different folate derivatives. For instance, model simulations have shown that 10-formyltetrahydrofolate's inhibition of MTHFS is a key factor in regulating purine (B94841) synthesis. nih.govresearchgate.netzendy.io These models have also provided evidence that 5-methyltetrahydrofolate, rather than 5fTHF, is the primary physiological inhibitor of SHMT. nih.govresearchgate.net

Furthermore, computational models are used to investigate the impact of external factors, such as folate deficiency, on pathway dynamics. Studies have shown that folate deficiency can alter the expression of folate transporters in the intestine, a process that can be modeled and analyzed in silico to understand the underlying regulatory mechanisms. nih.gov These analyses have revealed that increased expression of folate transporters under deficient conditions is likely due to an enhanced rate of transcription. nih.gov

The insights gained from in silico analyses are invaluable for generating hypotheses that can then be tested in wet lab experiments, ultimately leading to a more comprehensive understanding of folate metabolism and its regulation.

Chromatographic and Spectrometric Methods for Folate Detection and Quantification

The accurate detection and quantification of folates, including the chemically labile 5-formyltetrahydrofolate, present significant analytical challenges due to their susceptibility to oxidation, interconversion, and degradation. springernature.comtandfonline.com Advanced chromatographic and spectrometric techniques are essential for obtaining reliable measurements from complex biological and food matrices.

Methodological Considerations for High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of folates. However, several methodological factors must be carefully controlled to ensure accurate quantification of 5fTHF.

The stability of 5fTHF is highly dependent on pH. researchgate.net Acidic conditions can lead to the interconversion of 5-HCO-H4folate to 5,10-methenyltetrahydrofolate. researchgate.net Therefore, maintaining a pH close to neutral during sample preparation and purification is crucial. researchgate.net The use of antioxidants, such as a combination of ascorbic acid and 2-mercaptoethanol (B42355), is also vital to prevent oxidative degradation. researchgate.net

For the chromatographic separation itself, the composition of the mobile phase is a key consideration. The use of moderately acidic buffers with a pH above 3 and shorter retention times (preferably under 15 minutes) can help minimize the on-column degradation of 5fTHF. researchgate.net Reversed-phase HPLC, often using a C18 column, coupled with various detection methods like ultraviolet (UV), fluorescence, or electrochemical detection, has been successfully employed. researchgate.netnih.gov For instance, a method using a Supelco LC 18 column with a mobile phase of 40 mM sodium phosphate dibasic buffer and 8% acetonitrile (B52724) at pH 5.5 has been shown to effectively separate 5-HCO-H4folate and folic acid. nih.gov

Table 1: HPLC Method Parameters for Folate Analysis

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Sample Preparation pH | Close to neutral | Minimizes interconversion of 5fTHF to 5,10-methenyltetrahydrofolate. researchgate.net |

| Antioxidants | Ascorbic acid + 2-mercaptoethanol | Prevents oxidative degradation. researchgate.net |

| Mobile Phase pH | Above 3.0 | Reduces on-column degradation. researchgate.net |

| Column Type | Reversed-phase (e.g., C18) | Provides good separation of folate derivatives. nih.gov |

| Detection | UV, Fluorescence, Electrochemical | Offers sensitive and selective detection. researchgate.netnih.gov |

Utilization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing folates in complex biological matrices such as plasma, serum, and whole blood, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice due to its superior sensitivity, specificity, and ability to perform multi-analyte quantification. tandfonline.comthermofisher.comresearchgate.net

LC-MS/MS methods enable the simultaneous measurement of multiple folate vitamers, including 5fTHF, with high accuracy. thermofisher.comnih.gov These methods often employ stable isotope dilution assays, where isotopically labeled internal standards are used to account for analyte losses during sample preparation and analysis, further enhancing quantitative accuracy. researchgate.netnih.gov

The sample preparation for LC-MS/MS analysis is critical. It typically involves protein precipitation, often with methanol (B129727) containing stabilizing agents like 2-mercaptoethanol and ammonium (B1175870) hydroxide, followed by solid-phase extraction (SPE) to clean up the sample. nih.gov Chromatographic separation is commonly achieved using reversed-phase columns, with gradient elution to resolve the different folate forms. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. thermofisher.comnih.gov

Recent advancements have focused on improving analyte stability during sample handling. One innovative approach involves the simultaneous extraction and stabilization of folates through derivatization, such as reductive methylation using stable isotope-labeled reagents. nih.gov This technique not only stabilizes the folates but also retains information about their original chemical structure. nih.gov

Table 2: Key Features of LC-MS/MS Methods for Folate Analysis

| Feature | Description | Benefit |

|---|---|---|

| High Sensitivity | Can detect folates at picogram per milliliter (pg/mL) levels. thermofisher.com | Enables quantification in samples with low folate concentrations. |

| High Specificity | MRM mode minimizes interference from matrix components. nih.gov | Increases confidence in the identification and quantification of analytes. |

| Multiplexing | Allows for the simultaneous measurement of multiple folate forms. thermofisher.com | Provides a comprehensive profile of folate status from a single analysis. |

| Stable Isotope Dilution | Use of labeled internal standards corrects for analytical variability. researchgate.netnih.gov | Improves the accuracy and precision of quantitative results. |

Factors Affecting Folate Stability and Interconversion during Analytical Procedures

The inherent instability of reduced folates like 5-formyltetrahydrofolate is a major hurdle in their accurate analysis. springernature.comtandfonline.com Several factors can influence their stability and lead to interconversion or degradation during analytical procedures.

pH: As previously mentioned, pH is a critical factor. Acidic conditions can cause the conversion of 5fTHF to 5,10-methenyltetrahydrofolate, while alkaline conditions can also lead to degradation. researchgate.net Maintaining a neutral or slightly acidic pH (above 3) is generally recommended. researchgate.net

Oxidation: Reduced folates are highly susceptible to oxidation. springernature.com The presence of oxygen, light, and heat can accelerate this process. tandfonline.com Therefore, it is essential to work under conditions that minimize exposure to these elements. The addition of antioxidants to extraction and mobile phase buffers is a standard practice to protect folates from oxidative damage. researchgate.netnih.gov

Enzymatic Activity: In biological samples, endogenous enzymes can alter folate profiles. For accurate measurement of total folate, a tri-enzyme treatment (using α-amylase, protease, and conjugase) is often employed to release folates from their protein-bound and polyglutamated forms. nih.gov However, care must be taken to inactivate endogenous enzymes promptly during sample collection and processing to prevent unwanted conversions.

Matrix Effects: The sample matrix itself can influence folate stability and analytical recovery. For instance, hemolysis in blood samples can release high concentrations of folates from red blood cells, leading to artificially elevated plasma or serum levels. nih.gov The presence of interfering substances in the matrix can also affect the ionization efficiency in mass spectrometry, a phenomenon known as the matrix effect. tandfonline.com Careful sample cleanup and the use of appropriate internal standards are necessary to mitigate these effects.

Storage and Handling: The stability of folates in stored samples is a concern. Even in dried blood spots, folate measurements can be unstable during long-term storage unless kept frozen at -80°C. nih.gov For liquid plasma, refrigerated or frozen storage is required to maintain stability beyond 24 hours. nih.gov

By carefully controlling these factors, researchers can minimize analytical artifacts and obtain reliable data on the distribution and concentration of 5-formyltetrahydrofolate and other folate vitamers in various samples.

Future Directions and Unexplored Avenues in Triglu 5 Formyltetrahydrofolate Research

Elucidation of Novel Folate-Binding Proteins and Their Functions

The biological activities of triglu-5-formyl-tetrahydrofolate are mediated through its interaction with a diverse array of proteins. While many key folate-dependent enzymes have been identified, the full spectrum of folate-binding proteins is likely much broader. The discovery of new folate receptors and binding proteins is an active area of investigation. For instance, research has led to the identification of novel folate receptor types, such as FR-gamma, in hematopoietic cells, expanding our understanding of folate uptake and function in different cell lineages. nih.gov

A significant challenge in this area is the identification of proteins that bind to specific polyglutamated forms of folates, such as the triglutamate derivative. Affinity proteomics, using chemical probes like "5-F-THF-Dayne" (a 5-formyl-tetrahydrofolate coupled to a photoaffinity tag), has emerged as a powerful tool. In a study on Arabidopsis thaliana, this approach successfully identified numerous previously unknown high-affinity binding targets of 5-formyl-tetrahydrofolate, linking folate metabolism to nitrogen metabolism and revealing feedback regulation of folate biosynthesis. nih.gov Future studies could adapt this methodology to specifically explore the this compound interactome across various organisms.

Table 1: Examples of Known and Potential Folate-Binding Proteins

| Protein Class | Specific Examples | Function |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TYMS), Methylenetetrahydrofolate Reductase (MTHFR) | Catalyze key steps in one-carbon metabolism. nih.govnih.gov |

| Folate Receptors | Folate Receptor alpha (FR-α), Folate Receptor beta (FR-β), Folate Receptor gamma (FR-γ) | Mediate cellular uptake of folates. nih.govmdpi.com |

| Transport Proteins | Proton-Coupled Folate Transporter (PCFT), Solute Carrier Family 19 Member 1 (SLC19A1) | Facilitate folate transport across cell membranes. mdpi.comoaepublish.com |

| Regulatory Proteins | Folylpolyglutamate Synthetase (FPGS) | Adds polyglutamate tails to folates, affecting their retention and activity. nih.gov |

This table is for illustrative purposes and is not exhaustive.

Detailed Analysis of Stereoisomeric Effects in Folate Interactions

The biological activity of tetrahydrofolate derivatives is highly dependent on their stereochemistry at the carbon 6 position. The naturally active form is the (6S)-diastereoisomer. rsc.orgebi.ac.uk However, synthetic preparations often result in a mixture of both (6R)- and (6S)-diastereoisomers. rsc.org While it was previously thought that the unnatural (6R)-isomer was biologically inactive, studies have shown that it can be partially metabolized in humans, leading to the formation of active folate forms. nih.gov

The presence of different stereoisomers can have significant implications for protein binding and enzymatic activity. For example, the non-natural isomer of 5,10-methylenetetrahydrofolate has been shown to inhibit thymidylate synthase and 5,10-methylenetetrahydrofolate dehydrogenase in certain organisms. rsc.org Understanding how the stereochemistry of this compound influences its interactions with its target proteins is a critical area for future research. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) on chiral columns and nuclear magnetic resonance (NMR) spectroscopy, are essential for separating and characterizing these isomers. rsc.org

Future investigations should focus on:

Determining the binding affinities of the (6S)- and (6R)-isomers of this compound to a wide range of folate-binding proteins.

Investigating the metabolic fate of the (6R)-isomer of this compound and its potential to be converted to active folate forms.

Exploring the potential inhibitory or modulatory effects of the (6R)-isomer on folate-dependent pathways.

Comprehensive Systems-Level Understanding of Folate Network Regulation

Folate metabolism is a highly interconnected network of reactions that is tightly regulated to meet the cell's metabolic demands. nih.gov A systems-level understanding of this network, and the specific role of this compound within it, is essential for a complete picture of cellular physiology. This requires integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of folate metabolism.

One key aspect of this regulation is the interplay between different folate-dependent pathways. For example, the folate cycle is intricately linked to the methionine cycle, which is crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. nih.gov The balance between these cycles is critical for maintaining cellular homeostasis.

Computational modeling and experimental evolution approaches are powerful tools for dissecting the regulatory principles of metabolic networks. Studies in bacteria have revealed that enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS) can co-evolve as an adaptive unit, suggesting that cellular pathways may be composed of smaller, functionally linked modules. nih.gov Applying similar approaches to eukaryotic systems could provide valuable insights into the regulation of this compound metabolism and its integration with other cellular processes.

Cross-Species Comparative Studies of 5-Formyltetrahydrofolate Metabolism

While the core principles of folate metabolism are conserved across different species, there are also significant variations. nih.gov Comparative studies of 5-formyltetrahydrofolate metabolism in different organisms, from bacteria to plants to mammals, can provide valuable insights into the evolution and functional diversity of this pathway.

For instance, while mammals must obtain folate from their diet, many bacteria, plants, and fungi can synthesize it de novo. oaepublish.com Comparative genomics has been instrumental in identifying the genes and enzymes involved in these different metabolic capabilities. Such studies have also revealed unexpected functional links, such as the connection between a paralog of 5-formyltetrahydrofolate cycloligase and thiamin metabolism in some organisms. nih.gov

In rats, orally administered 5-formyl-tetrahydrofolate has been shown to have equivalent intestinal absorption, metabolism, and in vivo kinetics to folic acid and 5-methyl-tetrahydrofolate. nih.gov However, the metabolic fate and physiological roles of its polyglutamated forms, like this compound, may differ across species. Future research should aim to:

Characterize the enzymes responsible for the synthesis and interconversion of this compound in a wider range of organisms.

Investigate the species-specific roles of this molecule in different metabolic contexts.

Explore the evolutionary pressures that have shaped the diversity of folate metabolism across the tree of life.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying Triglu-5-formyl-tetrahydrofolate in plant or cellular matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrochemical detection is widely used for folate quantification due to its sensitivity and specificity. For example, in CSF samples, protocols require strict antioxidant preservation (e.g., ascorbic acid) to prevent folate degradation during collection and storage . Affinity proteomics approaches, such as the use of photoaffinity-tagged probes like 5-F-THF-Dayne, can isolate and identify folate-binding proteins in plant tissues .

Q. How should researchers prepare biological samples to stabilize this compound during extraction?

- Methodological Answer : Sample preparation must include reducing agents (e.g., β-mercaptoethanol) and antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. For plant tissues, homogenization in pH-stabilized buffers (e.g., phosphate buffer, pH 7.0) at 4°C is critical. Centrifugation steps should separate debris before folate extraction via heat or acid treatment .

Q. What are the standard protocols for validating folate quantification assays?

- Methodological Answer : Assay validation requires calibration with certified reference standards, spike-recovery tests in biological matrices, and inter-day/intra-day precision assessments. For HPLC, retention time reproducibility and limit of detection (LOD) calculations (e.g., 3× signal-to-noise ratio) are essential. Cross-validation with mass spectrometry (LC-MS/MS) is recommended for high-confidence results .

Advanced Research Questions

Q. How can researchers design experiments to investigate the regulatory role of this compound in folate biosynthesis feedback mechanisms?

- Methodological Answer : Use Arabidopsis thaliana mutants (e.g., AtDHFR-TS1 knockouts) to study folate pool dynamics via isotopic tracing (e.g., -labeled folates). Competitive inhibition assays with purified enzymes (e.g., AtDHFR-TS1) can quantify 5-F-THF binding affinity. Site-directed mutagenesis of key residues (e.g., G35/K36 in AtDHFR-TS1) validates structural determinants of folate-enzyme interactions .

Q. How should contradictory data on this compound’s interactions with non-folate metabolic pathways be resolved?

- Methodological Answer : Orthogonal assays (e.g., isothermal titration calorimetry, surface plasmon resonance) can independently validate protein binding. For example, 5-F-THF’s inhibition of glutamine synthetase (AtGLN1;4) was confirmed by mutating the ATP-binding pocket residue E330, abolishing both binding and enzymatic activity. Cross-referencing interactome data with transcriptomic or metabolomic datasets clarifies functional relevance .

Q. What strategies are effective for identifying novel high-affinity cellular targets of this compound?

- Methodological Answer : Affinity proteomics using bifunctional probes (e.g., 5-F-THF-Dayne) enables pull-down of folate-binding proteins from lysates. Validate candidates via in vitro binding assays with recombinant proteins. Phylogenetic analysis of conserved binding motifs (e.g., ATP-pocket residues in glutamine synthetase) identifies evolutionarily conserved targets .

Experimental Design and Data Analysis

Q. How can researchers optimize folate extraction protocols for tissues with high phenolic content (e.g., plant leaves)?

- Methodological Answer : Pre-treatment with polyvinylpolypyrrolidone (PVPP) removes phenolic compounds that interfere with folate stability. Sequential extraction using methanol/water (70:30 v/v) followed by solid-phase extraction (SPE) improves purity. Monitor degradation via internal standards (e.g., -folate) .

Q. What statistical approaches are recommended for analyzing folate pool fluctuations under metabolic stress?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies correlations between folate levels and stress markers (e.g., ROS, nitrogen metabolites). Time-course experiments require mixed-effects models to account for biological variability. Pairwise comparisons (e.g., wild-type vs. mutant) should use false discovery rate (FDR) correction for multiple testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.